molecular formula C20H18N2O2 B2846609 Methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate CAS No. 127999-70-6

Methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate

Cat. No. B2846609
CAS RN: 127999-70-6
M. Wt: 318.376
InChI Key: PTJGIZYCSHDGIP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis analysis of “Methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate” is not found in the search results. It’s possible that the synthesis of this compound is not well-documented or it may be synthesized as a part of a complex process involving multiple steps .


Molecular Structure Analysis

The molecular structure analysis of “this compound” is not found in the search results. The molecular structure of a compound typically includes information about the arrangement of atoms, the type of bonds between them, and the overall shape of the molecule .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not found in the search results. Chemical reactions analysis typically involves understanding how the compound reacts with other substances, its reactivity, and the conditions under which it undergoes changes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not found in the search results. These properties typically include melting point, boiling point, density, molecular formula, molecular weight, and toxicity .

Scientific Research Applications

1. Open-Chain Stereocontrol

  • Research Context: Open-chain compounds like methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate are studied for understanding stereochemical control in organic synthesis. For instance, Barbero et al. (1997) investigated methylation reactions, yielding diastereoisomers with varying stereochemical configurations (Barbero, Blakemore, Fleming, & Wesley, 1997).

2. Photophysical Properties

  • Research Context: The study of this compound and its derivatives has applications in understanding the photophysical properties of organic compounds. For example, Kim et al. (2021) explored the photophysical characteristics of methyl 2-hydroxy-4-(5-cyanothiophen-2-yl)benzoate, providing insights into the quantum yields and excited-state proton transfer (Kim et al., 2021).

3. Absolute Configuration Determination

  • Research Context: Understanding the absolute configuration of this compound and related compounds is important in stereochemistry. Ganci et al. (2000) determined the absolute configuration of a related compound, methyl (3R)-hydroxy-5-phenylpentanoate, using HPLC and chiroptical data, which is crucial for understanding the 3D structure of these molecules (Ganci, Kuruüzüm, Çalış, & Rüedi, 2000).

4. Cyano-substituted Thiophene Reactions

  • Research Context: Cyano-substituted derivatives are studied for their reaction mechanisms and properties. Barltrop et al. (1979) investigated cyano-substituted 5-thiabicyclo[2.1.0]pent-2-enes, an area relevant to understanding the chemical behavior of compounds like this compound (Barltrop, Day, & Irving, 1979).

Mechanism of Action

The mechanism of action of “Methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate” is not found in the search results. The mechanism of action typically refers to how a compound interacts at the molecular level, often in a biological context .

Safety and Hazards

The safety and hazards associated with “Methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate” are not found in the search results. This information typically includes handling precautions, toxicity levels, and potential health effects .

properties

IUPAC Name

methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-24-19(23)12-7-13-20(15-22,17-9-3-2-4-10-17)18-11-6-5-8-16(18)14-21/h2-6,8-11H,7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJGIZYCSHDGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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